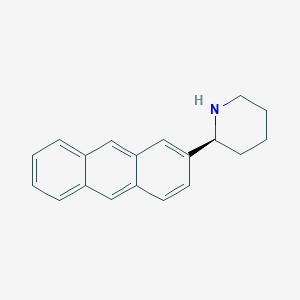

(2S)-2-(2-Anthryl)piperidine

Description

(2S)-2-(2-Anthryl)piperidine is a chiral piperidine derivative featuring a 2-anthryl substituent at the second carbon of the piperidine ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula |

C19H19N |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

(2S)-2-anthracen-2-ylpiperidine |

InChI |

InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m0/s1 |

InChI Key |

YTCPGUFQMDCBNO-IBGZPJMESA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Anthryl-Substituted Precursors

Reductive amination is a widely used approach for introducing nitrogen functionality and forming C–N bonds, often applied to piperidine derivatives. In this method, an aldehyde or ketone precursor bearing the anthryl group at the 2-position undergoes condensation with ammonia or an amine, followed by reduction of the imine intermediate to yield the piperidine ring with the anthryl substituent.

- Mechanism: Formation of imine intermediate → catalytic hydrogenation or hydride reduction → stereoselective reduction to (2S)-2-(2-Anthryl)piperidine.

- Catalysts: Iridium(III), palladium, or other metal catalysts are used for hydrogen transfer and reductive amination.

- Solvents: Water or anhydrous dichloromethane (DCM) are common, with water preventing racemization in some protocols.

- Stereoselectivity: Achieved by controlling reaction conditions and catalyst choice, often yielding high enantiomeric excess.

Alkylation of Piperidine with Anthryl-Containing Electrophiles

Direct alkylation involves the nucleophilic substitution of a piperidine nitrogen or carbon center with an electrophilic anthryl derivative.

- Starting from piperidine, the anthryl group can be introduced via alkyl halides or related electrophiles bearing the anthryl moiety.

- This method requires careful control to avoid over-alkylation and to maintain stereochemistry.

- Alkylation is often followed by purification steps to isolate the desired (2S) isomer.

Cyclization Strategies from Amino Acid Precursors

Some advanced methods use amino acids or amino acid derivatives with known stereochemistry as starting materials to build the piperidine ring with the anthryl substituent.

- Example: Alkylation of amino acids followed by intramolecular cyclization to form the piperidine ring.

- This approach benefits from the inherent stereochemical information in amino acids, facilitating enantioselective synthesis.

- High yields of 2-substituted piperidines are achievable.

Organometallic Catalyzed Annulation Reactions

- Palladium-catalyzed oxidative annulation and organocatalytic [4 + 2] or [3 + 3] cycloadditions have been reported for synthesizing substituted piperidines.

- These methods involve activation of C(sp^3)–H bonds or Michael additions followed by cyclization.

- They provide regio- and stereoselective access to complex piperidine derivatives, potentially adaptable for anthryl substitution.

Detailed Research Findings and Examples

Experimental Procedure Example for Reductive Amination

A representative synthesis involves:

- Dissolving the anthryl-substituted aldehyde in anhydrous dichloromethane at 0 °C.

- Adding tert-butyldicarbonate dropwise to protect the amine functionality.

- Stirring the mixture at room temperature overnight.

- Extracting the product with DCM, washing with acid and brine, drying over sodium sulfate.

- Reduction of the imine intermediate using sodium borohydride or catalytic hydrogenation under controlled pressure and temperature.

- Purification by column chromatography to isolate (2S)-2-(2-Anthryl)piperidine with high enantiomeric purity.

Process Optimization Parameters

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Hydrogen pressure | 20–50 atm | Higher pressure accelerates reduction rate |

| Temperature | 90–150 °C | Higher temperature increases rate but risks degradation |

| Solvent | Water, DCM, DMF | Water can prevent racemization; DCM for protection steps |

| Catalyst loading | 1–5 mol% | Influences reaction speed and selectivity |

| Reaction time | 3–10 hours | Longer times improve conversion but may reduce stereoselectivity |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Anthryl)piperidine can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form quinones.

Reduction: The piperidine ring can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use as a fluorescent probe due to the anthracene moiety.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Anthryl)piperidine would depend on its specific application. For example:

Fluorescent Probe: The anthracene moiety can interact with specific biomolecules, leading to fluorescence changes.

Pharmacological Agent: The compound may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Stereochemical Impact on Activity

Substituent Effects on Pharmacokinetics and Potency

The anthryl group in (2S)-2-(2-Anthryl)piperidine contrasts with other substituents in similar compounds:

- Methyl Groups : In -methyl-fentanyl (ED50 = 0.665 mg/kg) showed higher analgesic potency than unsubstituted fentanyl, attributed to improved lipophilicity and receptor fit .

- Benzyloxy Groups : N-Heteroaryl-2-phenyl-3-(benzyloxy)piperidines (e.g., Compound 12) exhibited oral bioavailability >50% and NK1 receptor antagonism (IC50 < 10 nM) due to enhanced metabolic stability .

- Arylacetyl Groups : (2S)-1-(Arylacetyl) derivatives demonstrated κ-opioid selectivity, with logP values ~3.5 balancing solubility and membrane permeability .

Table 2: Substituent-Driven Properties

Physicochemical and Pharmacokinetic Profiles

While (2S)-2-(2-Anthryl)piperidine’s data is speculative, analogs like Ethyl 2-(piperidin-4-yl)acetate () provide benchmarks:

- logP : 1.2 (indicative of moderate lipophilicity)

- TPSA : 32 Ų (suggesting moderate membrane permeability)

- BBB Penetration : Likely low due to anthryl bulk .

Biological Activity

(2S)-2-(2-Anthryl)piperidine is a unique compound characterized by the presence of an anthryl group attached to the piperidine ring. This structural configuration not only influences its chemical properties but also its biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of (2S)-2-(2-Anthryl)piperidine is . The piperidine ring provides a saturated nitrogen-containing framework, while the anthracene moiety contributes to its aromatic characteristics. This combination allows for diverse interactions within biological systems, potentially affecting various biological pathways.

Pharmacological Potential

Research indicates that (2S)-2-(2-Anthryl)piperidine may exhibit significant biological activity, particularly in the following areas:

- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence neuronal signaling pathways.

- Oncology : Preliminary studies indicate that it may have anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Binding Affinity Studies

Interaction studies focusing on the binding affinity of (2S)-2-(2-Anthryl)piperidine to various biological targets are crucial for understanding its pharmacodynamics. These studies typically involve:

- Receptor Binding : Evaluating how well the compound binds to specific receptors, which can indicate its potential efficacy as a therapeutic agent.

- Enzyme Inhibition : Investigating whether the compound can inhibit enzymes involved in critical biological processes.

Case Studies and Research Findings

- Neurotransmitter Receptor Interaction : A study exploring the interaction of piperidine derivatives with serotonin receptors revealed that modifications at the nitrogen atom can significantly alter binding affinities and receptor selectivity. This suggests that (2S)-2-(2-Anthryl)piperidine may have similar effects on neurotransmitter systems .

- Anticancer Activity : In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to (2S)-2-(2-Anthryl)piperidine showed varying degrees of cytotoxicity, indicating potential for development as anticancer agents .

- Structure-Activity Relationship (SAR) : Research into related piperazine derivatives highlighted the importance of substituent groups on biological activity. The unique anthracene substituent in (2S)-2-(2-Anthryl)piperidine may enhance its interaction with target proteins compared to other piperidine derivatives .

Comparative Analysis with Related Compounds

To better understand the unique properties of (2S)-2-(2-Anthryl)piperidine, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing key features and activities:

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1-(2-Anthryl)piperazine | Piperazine ring instead of piperidine | Different nitrogen configuration affects activity | Moderate receptor binding |

| 4-(1-Naphthyl)piperidine | Naphthalene substituent | Potentially different binding profiles | Low anticancer activity |

| 1-(9-Anthryl)ethylamine | Ethylamine instead of piperidine | Different reactivity due to aliphatic chain | Minimal receptor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.